molecular formula C17H18F2N2O3S B4230295 N~1~-(2,4-difluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide

N~1~-(2,4-difluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide

Cat. No. B4230295
M. Wt: 368.4 g/mol
InChI Key: IPBSZRHXMZSLNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2,4-difluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide, commonly known as DAAOI-1, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound is a selective inhibitor of the enzyme D-amino acid oxidase (DAAO), which is involved in the metabolism of D-amino acids.

Mechanism of Action

N~1~-(2,4-difluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamideI-1 is a selective inhibitor of N~1~-(2,4-difluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide, which is an enzyme that is involved in the metabolism of D-amino acids. N~1~-(2,4-difluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide catalyzes the oxidation of D-amino acids to produce hydrogen peroxide and the corresponding imino acid. By inhibiting N~1~-(2,4-difluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide, N~1~-(2,4-difluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamideI-1 increases the levels of D-amino acids in the brain, which has been shown to have neuroprotective effects.
Biochemical and Physiological Effects
N~1~-(2,4-difluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamideI-1 has been shown to have a number of biochemical and physiological effects. One of the primary effects is the inhibition of N~1~-(2,4-difluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide, which increases the levels of D-amino acids in the brain. Additionally, N~1~-(2,4-difluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamideI-1 has been shown to have antioxidant properties, which may contribute to its neuroprotective effects. N~1~-(2,4-difluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamideI-1 has also been shown to improve cognitive function in animal models of schizophrenia.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N~1~-(2,4-difluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamideI-1 in lab experiments is its selectivity for N~1~-(2,4-difluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide. This allows for the specific inhibition of this enzyme without affecting other metabolic pathways. Additionally, N~1~-(2,4-difluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamideI-1 has been shown to have low toxicity in animal models, which makes it a promising candidate for further research. One of the limitations of using N~1~-(2,4-difluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamideI-1 in lab experiments is its low solubility in water, which can make it difficult to administer.

Future Directions

There are a number of future directions for research on N~1~-(2,4-difluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamideI-1. One area of research is the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further research is needed to determine the optimal dosage and administration route for N~1~-(2,4-difluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamideI-1. Another area of research is the potential use of N~1~-(2,4-difluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamideI-1 in the treatment of other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis. Finally, research is needed to determine the long-term effects of N~1~-(2,4-difluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamideI-1 on cognitive function and overall health.

Scientific Research Applications

N~1~-(2,4-difluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamideI-1 has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been the treatment of schizophrenia. N~1~-(2,4-difluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to be upregulated in the brains of individuals with schizophrenia, and inhibition of this enzyme has been shown to improve cognitive function in animal models of the disease. Additionally, N~1~-(2,4-difluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamideI-1 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(4-methyl-N-methylsulfonylanilino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O3S/c1-11-4-7-14(8-5-11)21(25(3,23)24)12(2)17(22)20-16-9-6-13(18)10-15(16)19/h4-10,12H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBSZRHXMZSLNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C(C)C(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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